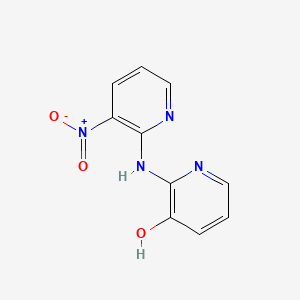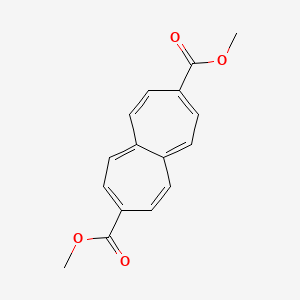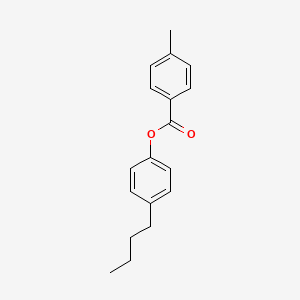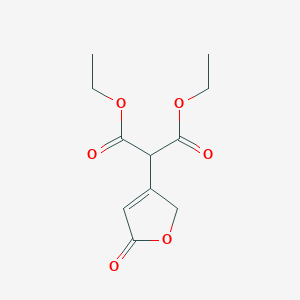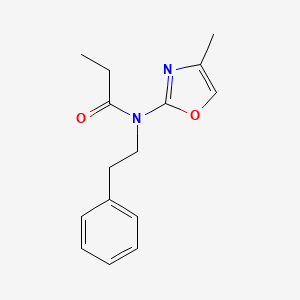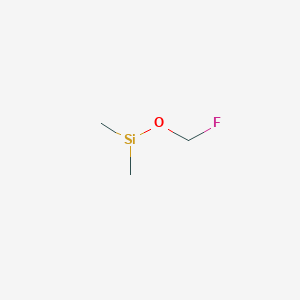
CID 78063316
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Fluoromethoxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a fluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethoxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with fluoromethanol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl+CH3OF→(CH3)2SiOCH3F+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
On an industrial scale, the production of (Fluoromethoxy)(dimethyl)silane involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including (Fluoromethoxy)(dimethyl)silane.
化学反应分析
Types of Reactions
(Fluoromethoxy)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes like triethylsilane or phenylsilane can be used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
(Fluoromethoxy)(dimethyl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (Fluoromethoxy)(dimethyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the fluoromethoxy group.
Trimethylsilane: Contains three methyl groups instead of two methyl and one fluoromethoxy group.
Fluoromethylsilane: Contains a fluoromethyl group instead of a fluoromethoxy group.
Uniqueness
(Fluoromethoxy)(dimethyl)silane is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C3H8FOSi |
|---|---|
分子量 |
107.18 g/mol |
InChI |
InChI=1S/C3H8FOSi/c1-6(2)5-3-4/h3H2,1-2H3 |
InChI 键 |
SFBKPMOPEBMUMV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)OCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


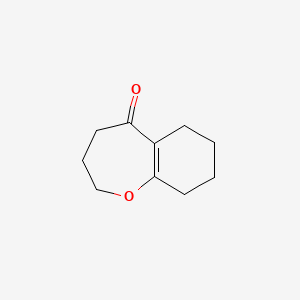
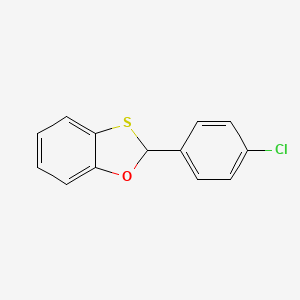

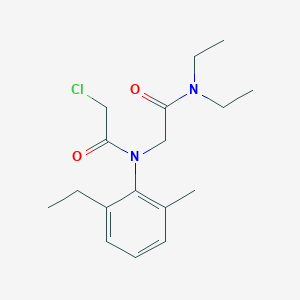

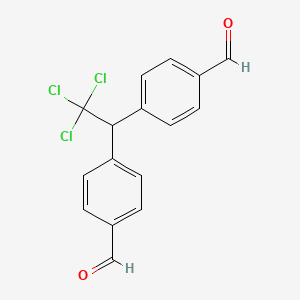
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
